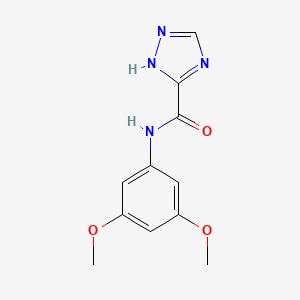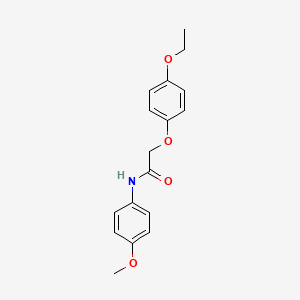![molecular formula C18H27N5O B5656872 2-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5656872.png)
2-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The exploration of quinazoline derivatives, including those with spiro configurations and dimethylamino groups, is a vibrant area of research due to their potential biological activities and applications in medicinal chemistry. These compounds often exhibit unique chemical and physical properties due to their complex structures.
Synthesis Analysis
Studies on quinazoline derivatives and their synthesis reveal various strategies, including multi-step reactions and cyclization techniques. For instance, the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives demonstrates the use of cycloaddition and intramolecular cyclization reactions to create complex spiro-configured molecules (Farag et al., 2008).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using techniques such as X-ray crystallography, DFT calculations, and spectroscopic methods. For example, a study on 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one synthesized via a five-step reaction highlighted the use of X-ray diffraction and DFT to compare and confirm the molecular structure (Liu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives engage in a variety of chemical reactions, including cycloadditions, substitutions, and ring transformations, leading to a diverse array of products with potentially unique biological activities. The Pictet-Spengler reaction, for example, has been employed in the synthesis of condensed benzodiazepines and related quinazoline compounds, illustrating the versatility of these molecules in chemical synthesis (Tolkunov et al., 2010).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting points, and crystalline forms, are crucial for their application in drug formulation and material science. These properties can be influenced by the specific substituents and the overall molecular structure.
Chemical Properties Analysis
Quinazoline derivatives exhibit a wide range of chemical properties, including basicity, reactivity towards nucleophiles, and the ability to form hydrogen bonds and π-π interactions, as demonstrated in studies of hydrogen-bonded dimers and π-stacked chains of quinazoline compounds (Cruz et al., 2006).
Eigenschaften
IUPAC Name |
2-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-22(2)17-20-14-7-4-3-6-13(14)15(21-17)23-11-9-18(12-23)8-5-10-19-16(18)24/h3-12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUKHTOQZSXXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCCC2)C(=N1)N3CCC4(C3)CCCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5656789.png)
![1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5656792.png)





![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5656838.png)

![1-(cyclobutylcarbonyl)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5656846.png)
![N'-cyclopentyl-N-methyl-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5656848.png)
![2-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5656852.png)
![methyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5656860.png)
